molecular formula C14H19ClN2 B2557529 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride CAS No. 2361636-17-9

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride

Cat. No.: B2557529
CAS No.: 2361636-17-9
M. Wt: 250.77
InChI Key: SMHXSZQHWUVUPW-UHFFFAOYSA-N
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Description

3-Methyl-2-piperidin-4-yl-1H-indole hydrochloride is a heterocyclic compound featuring an indole core substituted with a methyl group at position 3 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXSZQHWUVUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Precursor Preparation

Phenylhydrazine derivatives undergo condensation with 4-(piperidin-4-yl)butan-2-one in glacial acetic acid at 80°C for 12 hours, producing the corresponding hydrazone intermediate. Nuclear magnetic resonance (NMR) analysis of the hydrazone typically shows characteristic imine proton signals at δ 7.8–8.1 ppm and piperidine methylene protons at δ 2.6–3.1 ppm.

Acid-Catalyzed Cyclization

The hydrazone intermediate undergoes cyclization in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 120°C for 6 hours, achieving 68% isolated yield of the indole core. Critical parameters include:

Parameter Optimal Value Impact on Yield
Catalyst loading 15 mol% BF₃ <±5% variance
Reaction temperature 120°C 20% drop at 100°C
Solvent system Toluene 35% yield in DMF

The reaction proceeds through a-sigmatropic rearrangement mechanism, with X-ray crystallography confirming the 2-position placement of the piperidin-4-yl group.

Transition metal-mediated coupling reactions enable late-stage introduction of the piperidinyl group to preformed indole intermediates.

Suzuki-Miyaura Coupling

A 2-bromo-3-methyl-1H-indole precursor reacts with piperidin-4-ylboronic acid under palladium catalysis:

Reaction conditions:
Pd(PPh₃)₄ (5 mol%)
K₂CO₃ (3 equiv)
DME/H₂O (4:1), 80°C, 24h

This method yields 72% of the coupled product, with HPLC purity >98%. The boronic acid component requires protection of the piperidine nitrogen as a tert-butoxycarbonyl (Boc) group to prevent coordination with the palladium catalyst.

Buchwald-Hartwig Amination

Direct amination of 2-chloro-3-methylindole with piperidin-4-amine demonstrates moderate efficiency:

$$ \text{Yield} = 55\%\ \text{using}\ \text{Pd}2(\text{dba})3/\text{Xantphos}\ \text{system} $$

Side products include N-alkylated byproducts (12–15%) arising from competing nucleophilic substitution pathways.

Nucleophilic Aromatic Substitution

Electron-deficient indole derivatives permit direct displacement of leaving groups at the 2-position.

Chloride Displacement

2-Nitro-3-methylindole undergoes reduction to the corresponding amine followed by diazotization and chloride displacement:

  • SnCl₂/HCl reduction (90% yield)
  • NaNO₂/HBF₄ diazotization at -5°C
  • Piperidine quench in DMF at 60°C (41% overall yield)

This three-step sequence suffers from moderate efficiency but provides access to gram-scale quantities.

Ketone intermediates enable introduction of the piperidinyl group through imine formation and subsequent reduction.

Ketone Synthesis

3-Methylindole-2-carbaldehyde undergoes condensation with piperidin-4-amine in methanol containing molecular sieves. The resulting imine is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 5, yielding 63% of the target amine.

Salt Formation

Treatment of the free base with 1.1 equivalents of HCl in anhydrous ethanol produces the hydrochloride salt with 99% conversion efficiency. The salt exhibits improved crystallinity compared to the free base, with a characteristic melting point of 214–216°C.

Comparative Analysis of Synthetic Routes

The following table summarizes critical performance metrics across different methodologies:

Method Total Yield Purity Scalability Cost Index
Fischer indole 68% 98.5% Excellent $2.1/g
Suzuki coupling 72% 99.1% Moderate $5.8/g
Buchwald-Hartwig 55% 97.3% Challenging $9.4/g
Reductive amination 63% 96.8% Good $3.6/g

The Fischer method demonstrates superior cost-efficiency for industrial-scale production, while palladium-mediated approaches offer higher regiochemical control for research-scale applications.

Chemical Reactions Analysis

Piperidine Ring Attachment

The piperidin-4-yl group is often introduced through:

  • Condensation with 4-piperidone : This involves reacting indole derivatives with 4-piperidone under basic conditions (e.g., NaOH in methanol) to form intermediates, which are then dehydrated or hydrogenated to yield the final product .

  • N-Alkylation : Chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester can be used to alkylate amine groups, forming diastereomers that are later separated .

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by protonating the indole’s nitrogen with hydrochloric acid. This step is critical for solubility and stability in pharmaceutical formulations .

Hydrogenation

Hydrogenation over catalysts like palladium on carbon or sulfided platinum is used to reduce tetrahydropyridine intermediates to piperidine rings. Conditions include:

  • Temperature : 0–60°C

  • Pressure : 20–80 psi

  • Solvents : Methanol, ethanol, or THF .

Catalyst Solvent Temperature Pressure
Palladium/CMethanolRT–40°C50–60 psi
Sulfided Pt/CDCM/THF mixturesRT–40°C50–60 psi

Reductive Amination

Sodium triacetoxyborohydride (STAB) is employed to reduce imine intermediates to amines. This reaction is performed in THF or DCM at ambient temperature .

N-Alkylation

Chiral reagents facilitate the formation of diastereomers, which are separated via chromatography. For example, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester reacts with indole derivatives to yield alkylated products .

Amide Formation

Carboxamides are synthesized via coupling agents (e.g., EDC) or direct amide bond formation. For instance, (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide is formed by reacting carboxylic acids with amines .

Further Alkylation

Isobutyryl chloride can alkylate secondary amines under basic conditions (e.g., Et₃N), forming ester derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Research indicates that derivatives of indole compounds, including 3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride, exhibit antiviral properties. A study demonstrated that certain indole derivatives provided protection against infections caused by alphaviruses in preclinical models. The compound's structure allows it to interact effectively with viral targets, enhancing its potential as a therapeutic agent against viral infections .

2. Anticancer Properties
Indole derivatives are known for their anticancer activities. In one study, compounds similar to this compound were synthesized and tested for their ability to inhibit cancer cell growth. The results highlighted significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Neuropharmacology

1. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Research findings indicated that treatment with this compound led to improved cognitive functions and reduced neuroinflammation markers in animal models, showcasing its potential as a therapeutic option for neurodegenerative conditions .

2. Cholinesterase Inhibition
Another area of interest is the compound's role as a dual inhibitor of cholinesterase and monoamine oxidase. Such inhibition is crucial in treating cognitive disorders, including Alzheimer's disease and other dementias. The compound's ability to modulate neurotransmitter levels through these mechanisms positions it as a candidate for further development in neuropharmacology .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntiviralProtection against alphavirus
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveImproved cognitive function
Cholinesterase InhibitionModulation of neurotransmitter levels

Case Studies

Case Study 1: Antiviral Efficacy
In a preclinical study published in 2013, a derivative of the compound was shown to effectively inhibit viral replication in infected cells. The study utilized various concentrations of the compound and monitored viral load reduction over time, concluding that the compound could serve as a basis for developing antiviral therapies .

Case Study 2: Anticancer Screening
A comprehensive screening of indole derivatives revealed that compounds structurally related to this compound exhibited significant growth inhibition in multiple cancer cell lines. The study emphasized the importance of specific structural features in enhancing anticancer activity, which could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The piperidine moiety enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and synthetic differences between 3-methyl-2-piperidin-4-yl-1H-indole hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Method Key Features
3-Methyl-2-piperidin-4-yl-1H-indole hydrochloride -CH₃ (C3), -piperidin-4-yl (C2) C₁₄H₁₇N₂Cl 260.75 (calc.) Not explicitly described; inferred from piperidine-indole coupling methods Enhanced solubility via hydrochloride salt; potential CNS activity .
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride -F (C6), -OCH₃ (C8), fused pyridine ring C₁₃H₁₆FN₂OCl 294.73 (calc.) Reaction of (2-fluoro-4-methoxyphenyl)hydrazine with tert-butyl 4-oxopiperidine-1-carboxylate Bioactive in CNS studies; fluorine enhances metabolic stability .
3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride -COOH (C5), -piperidin-4-yl (C3) C₁₄H₁₇N₂O₂Cl 296.75 (calc.) Commercial synthesis (American Elements); likely involves indole-piperidine coupling Carboxylic acid group improves water solubility; used in drug discovery .
3-(2-(1-Phenethyl-4-piperidyl)ethyl)indole hydrochloride -CH₂CH₂-piperidine-phenethyl (C3) C₂₃H₂₈N₂Cl 380.93 (calc.) Multi-step alkylation and piperidine functionalization Extended alkyl chain increases lipophilicity; targets GPCRs .
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride -Cl (C6), piperidinylidene (C3), ketone C₁₂H₁₂ClN₂OCl 283.15 (calc.) Not explicitly described; likely involves cyclization of indole precursors Ketone group modifies electronic properties; potential kinase inhibition .

Biological Activity

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole structure fused with a piperidine ring, which contributes to its distinct chemical properties. The presence of the methyl group at the 3-position of the indole is believed to enhance its biological activity by influencing receptor interactions and metabolic stability.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Its primary mode of action appears to be through modulation of the NF-kappa-B signaling pathway, where it inhibits the IKKβ (I-kappa-B kinase beta) activity. This inhibition can lead to reduced inflammation and potential anticancer effects .

Biological Activity Overview

The compound has been studied for multiple biological activities, including:

  • Anticancer Activity : Exhibits potential in inhibiting tumor growth by targeting specific pathways involved in cell proliferation.
  • Anti-inflammatory Properties : Modulates inflammatory responses through inhibition of key signaling pathways.
  • Antimicrobial Effects : Demonstrates activity against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, with notable findings summarized in the table below.

Study ReferenceBiological ActivityIC50 (μM)CC50 (μM)Mechanism
Antiviral6.5 ± 1.5>100Inhibits viral replication
Anticancer2.4 ± 0.890.1Targets GSK-3β pathway
AntibacterialN/AN/AInhibits bacterial growth

Case Study: Antiviral Activity

In a study focused on the antiviral efficacy of related compounds, this compound was shown to confer protection against viral infections in preclinical models. The compound's ability to inhibit viral replication was linked to its interaction with specific viral proteins, leading to decreased viral load in treated subjects .

Case Study: Anticancer Efficacy

Another significant study evaluated the compound's anticancer properties against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation through modulation of the GSK-3β signaling pathway, showcasing its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What safety protocols are critical when handling 3-Methyl-2-piperidin-4-yl-1H-indole hydrochloride in laboratory settings?

  • Answer: Standard safety measures for hydrochloride salts include wearing nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. In case of skin exposure, immediately rinse with water for 15 minutes and remove contaminated clothing . Waste disposal must comply with institutional guidelines for hazardous organic salts, involving neutralization or incineration by licensed facilities . Emergency procedures (e.g., eye irrigation, respiratory support) should align with GHS protocols for unclassified but reactive compounds .

Q. Which analytical techniques are recommended for structural confirmation of 3-Methyl-2-piperidin-4-yl-1H-indole hydrochloride?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the indole and piperidine ring systems, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₄H₁₇N₂Cl). Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) and a C18 column, using acetonitrile/water gradients. X-ray crystallography (if crystalline) provides absolute stereochemistry, as demonstrated for structurally related hydrochlorides .

Advanced Research Questions

Q. How can synthetic challenges in regioselective functionalization of the piperidine-indole scaffold be addressed?

  • Answer: Regioselectivity issues during alkylation or acylation of the piperidine nitrogen can be mitigated using protecting groups (e.g., Boc for secondary amines) or directing moieties. For example, steric hindrance from the 3-methyl group may require bulky bases (e.g., LDA) or transition metal catalysts (e.g., Pd-mediated cross-coupling) to direct reactions to the 4-piperidinyl position . Reaction optimization via Design of Experiments (DoE) is critical to balance yield and selectivity .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of piperidine-indole derivatives?

  • Answer: Contradictions often arise from poor pharmacokinetics (e.g., metabolic instability or low bioavailability). Solutions include:
  • Metabolic profiling: Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation of the indole ring) .
  • Formulation strategies: Encapsulation in liposomes or PEGylation to enhance solubility and plasma half-life .
  • Pharmacodynamic markers: Validate target engagement in vivo via PET tracers or biomarker assays (e.g., IL-17A inhibition for immunomodulatory targets) .

Q. How can computational approaches optimize multi-target binding affinity for 3-Methyl-2-piperidin-4-yl-1H-indole hydrochloride derivatives?

  • Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like kinases or GPCRs. Scaffold hybridization—combining indole’s aromaticity with piperidine’s conformational flexibility—enables dual-target design. For example, virtual screening against kinase domains (e.g., EGFR or RORγt) can prioritize derivatives with balanced affinity . Free Energy Perturbation (FEP) calculations refine substituent effects on binding thermodynamics .

Methodological Considerations

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound class?

  • Answer:
  • Fragment-based design: Synthesize analogs with systematic substitutions (e.g., halogens at the indole 5-position or piperidine N-alkylation) to map electronic and steric effects .
  • Parallel synthesis: Use robotic liquid handlers to generate libraries of 10–50 derivatives for high-throughput screening .
  • Biophysical assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics .

Q. How should researchers validate target specificity in cellular models for piperidine-indole derivatives?

  • Answer:
  • CRISPR/Cas9 knockout models: Eliminate putative targets (e.g., RORγt) to confirm on-mechanism activity .
  • Selectivity panels: Test against related enzymes (e.g., other kinases or nuclear receptors) to rule off-target effects .
  • Pathway analysis: RNA-seq or phosphoproteomics post-treatment identifies downstream signaling nodes .

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